molecular formula C19H27Cl2N3O4 B8460293 (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate

Cat. No.: B8460293
M. Wt: 432.3 g/mol
InChI Key: WTTBVAAFODSJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate is a complex organic compound that features a dichlorobenzyl group, a piperazine ring, and a tert-butoxycarbonyl-protected amino group

Properties

Molecular Formula

C19H27Cl2N3O4

Molecular Weight

432.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H27Cl2N3O4/c1-19(2,3)28-17(25)22-4-5-23-6-8-24(9-7-23)18(26)27-13-14-10-15(20)12-16(21)11-14/h10-12H,4-9,13H2,1-3H3,(H,22,25)

InChI Key

WTTBVAAFODSJAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzyl chloride and 4-(2-aminoethyl)piperazine.

    Protection of Amino Group: The amino group of 4-(2-aminoethyl)piperazine is protected using tert-butoxycarbonyl (Boc) anhydride to form 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazine.

    Coupling Reaction: The protected piperazine derivative is then coupled with 3,5-dichlorobenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate can undergo various chemical reactions:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Deprotection: Yields the free amine derivative.

    Substitution: Yields substituted benzyl derivatives.

    Oxidation and Reduction: Yields oxidized or reduced forms of the compound.

Scientific Research Applications

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, facilitating the synthesis of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazine-1-carboxylate: Similar structure but lacks the dichlorobenzyl group.

    3,5-Dichlorobenzyl piperazine-1-carboxylate: Similar structure but lacks the tert-butoxycarbonyl-protected amino group.

Uniqueness

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate is unique due to the combination of the dichlorobenzyl group and the protected aminoethyl piperazine moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.

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